4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole
Overview
Description
4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzothiazole moiety, which is a heterocyclic compound containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of compounds like 4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design biologically active compounds. Key features include efficient exploration of pharmacophore space due to sp³ hybridization, stereogenicity of carbons, and non-planarity (referred to as “pseudorotation”). Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives. These compounds exhibit target selectivity and diverse pharmacological profiles .
Antimicrobial Properties
Thiazoles, including 4-fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole, have shown promising antimicrobial activity. For instance, derivatives with thiol-substituted triazole or oxadiazole moieties demonstrated potent inhibitory effects against microbial pathogens .
Antitumor and Cytotoxic Activity
Certain thiazole derivatives exhibit antitumor and cytotoxic effects. For example, a compound containing a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide scaffold demonstrated significant activity against prostate cancer cells .
Inhibition of Specific Protein Targets
Researchers have explored the binding conformation of pyrrolidine-containing compounds to specific protein targets. Understanding the spatial orientation of substituents and stereoisomers is crucial for designing drug candidates with distinct biological profiles .
Chemical Biology and Enzyme Inhibition
The pyrrolidine ring’s stereochemistry influences its binding mode to enantioselective proteins. Investigating the structure–activity relationship (SAR) of pyrrolidine-based molecules provides insights into enzyme inhibition and potential therapeutic applications .
Materials Science and Organic Electronics
Thiazole derivatives have been investigated for their electronic properties. Incorporating 4-fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole into organic semiconductors may enhance charge transport and improve device performance in organic electronics .
Future Directions
The future directions for the research and development of 4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole could involve further exploration of its biological activities and potential applications in medicinal chemistry. This could include the design of new pyrrolidine compounds with different biological profiles , as well as the development of new benzothiazole derivatives with enhanced anti-tubercular activity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to interact with various biological targets . Similarly, thiazole derivatives have been associated with a wide range of biological activities .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting a complex interaction with their targets .
Biochemical Pathways
It’s worth noting that compounds containing thiazole rings have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of the pyrrolidine ring and thiazole derivatives may influence these properties .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physicochemical properties of the pyrrolidine ring and thiazole derivatives may influence these aspects .
properties
IUPAC Name |
4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c12-8-4-3-5-9-10(8)13-11(15-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGGLKSUAAYCTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3S2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327282 | |
Record name | 4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816486 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
862977-14-8 | |
Record name | 4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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